Propargyltrichlorosilane

Descripción

Significance of Propargyl-functionalized Building Blocks in Organic Chemistry

Propargyl-functionalized molecules are crucial building blocks in organic synthesis due to the high reactivity and versatility of the propargyl group, which has the chemical structure HC≡C-CH₂-. rawsource.comrawsource.com This functional group consists of a terminal alkyne and an adjacent methylene (B1212753) group, a combination that allows for a wide range of chemical transformations. rawsource.com The carbon-carbon triple bond is particularly reactive and can participate in addition reactions, polymerization, and coupling reactions, which are fundamental for constructing complex molecular skeletons. rawsource.comrawsource.com

Propargyl alcohols, for example, are valued for their dual functionality, possessing both a reactive alkyne and a hydroxyl group. rawsource.com This structure enables them to serve as precursors for a diverse array of compounds, including pharmaceuticals and advanced materials. rawsource.comontosight.ai The alkyne portion provides a handle for further synthetic modifications, making propargylic units essential in the synthesis of complex organic molecules and privileged frameworks in medicinal chemistry. researchgate.net The ability to introduce the propargyl group into molecules facilitates the synthesis of a wide variety of organic compounds, highlighting its importance in modern chemistry. rawsource.com

Overview of Organosilane Reagents in Modern Synthetic Methodologies

Organosilane reagents have become indispensable in modern synthetic chemistry, largely because they are generally more stable, less toxic, and easier to handle than many other organometallic compounds. acs.orgthermofishersci.in These characteristics make them a superior choice for a variety of chemical transformations. acs.org The bonds silicon forms with carbon and hydrogen are significantly longer than corresponding carbon-carbon or carbon-hydrogen bonds, and silicon is more electropositive than carbon, which contributes to its unique reactivity. soci.org

Key applications of organosilane reagents include:

Cross-Coupling Reactions: Organosilanes are effective partners in transition-metal-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form new carbon-carbon bonds, which are essential for creating the frameworks of pharmaceuticals and functional materials. acs.orgthermofishersci.in

Reducing Agents: Organosilanes containing one or more silicon-hydrogen bonds can act as either ionic or free-radical reducing agents. thermofishersci.in The reactivity can be tailored by altering the substituents on the silicon atom, allowing for the selective reduction of a wide range of functional groups. thermofishersci.in

Protecting Groups: The ability to form strong, stable bonds with oxygen makes silyl (B83357) groups ideal for protecting alcohols and other sensitive functional groups during multi-step syntheses. thermofishersci.in The stability of these protecting groups can be finely tuned, and they can be removed under specific conditions, often using a fluoride (B91410) source. thermofishersci.in

Lewis Base Activation: The reactivity of some organosilanes, such as allyltrichlorosilanes, can be significantly enhanced by the presence of a Lewis base like N,N-dimethylformamide (DMF). soci.org This is possible because silicon can expand its valence state to form hypervalent species, which are more reactive. soci.org

Recent advancements have focused on developing novel methods for the synthesis of organosilanes, including photocatalytic approaches that allow for the stepwise and programmable functionalization of silicon hydrides. nus.edu.sg

Historical Context and Evolution of Propargyltrichlorosilane Research

The study of this compound is a specialized area within the broader field of organosilicon chemistry. A significant challenge in the use and synthesis of this reagent has been its propensity to isomerize into the thermodynamically more stable allenyltrichlorosilane. nih.govresearchgate.net This isomerization can lead to a mixture of products in subsequent reactions, complicating synthetic outcomes. researchgate.net

Early research focused on methods to control the selective formation of either propargyl- or allenyltrichlorosilanes. researchgate.net It was discovered that these in situ prepared reagents could react with aldehydes in N,N-dimethylformamide (DMF) without a metal catalyst to produce allenic and homopropargylic alcohols, respectively, with complete regiospecificity. researchgate.net

More recent research has achieved major breakthroughs in overcoming the isomerization issue. Key developments include:

The first-time preparation of distilled, isomerically pure (>99%) this compound. nih.gov

The development of asymmetric catalytic systems that use chiral Lewis bases to promote the regiospecific addition of isomerically pure this compound to aldehydes. nih.gov

These advanced methods yield enantioenriched α-allenic alcohols, which are valuable chiral building blocks for biologically relevant molecules, without forming the undesired homopropargylic alcohol byproducts. nih.govresearchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the isomerization mechanism. These studies revealed that while the spontaneous isomerization of this compound has a high energy barrier, the presence of a base like N,N-diisopropylethylamine can readily promote the transformation. nih.gov These findings underscore the importance of this compound as a regiospecific allenylation reagent and pave the way for the development of new synthetic reactions. nih.gov

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃Cl₃Si |

| Molecular Weight | 173.51 g/mol |

| Appearance | Liquid |

| Key Reactivity | Undergoes regiospecific SE2' addition to aldehydes under Lewis base catalysis. nih.gov |

| Isomerization | Isomerizes to allenyltrichlorosilane, a process promoted by bases. nih.gov |

| Byproducts | Produces innocuous byproducts like NaCl and SiO₂ upon aqueous workup. nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Allenyltrichlorosilane |

| Propargyl alcohol |

| Propargyl bromide |

| Propargyl chloride |

| α-allenic alcohols |

| Homopropargylic alcohols |

| N,N-dimethylformamide (DMF) |

| N,N-diisopropylethylamine |

| Sodium chloride (NaCl) |

| Silicon dioxide (SiO₂) |

| Allyltrichlorosilanes |

| Triethylsilane |

| Triphenylsilane |

| Tris(trimethylsilyl)silane |

| Chlorotrimethylsilane |

| N,N-Diethyl-1,1,1-trimethylsilylamine |

| Allyltrimethylsilane |

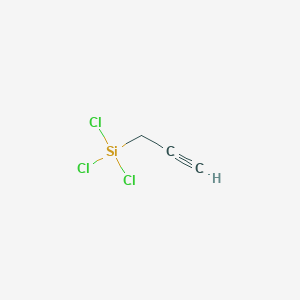

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

33415-29-1 |

|---|---|

Fórmula molecular |

C3H3Cl3Si |

Peso molecular |

173.50 g/mol |

Nombre IUPAC |

trichloro(prop-2-ynyl)silane |

InChI |

InChI=1S/C3H3Cl3Si/c1-2-3-7(4,5)6/h1H,3H2 |

Clave InChI |

GCGIEZRRYWQDIJ-UHFFFAOYSA-N |

SMILES canónico |

C#CC[Si](Cl)(Cl)Cl |

Origen del producto |

United States |

Synthetic Methodologies for Propargyltrichlorosilane

Advanced Preparation Techniques for High Isomeric Purity of Propargyltrichlorosilane

Achieving high isomeric purity of this compound is paramount for its effective use in subsequent chemical reactions. Research has focused on developing methods that selectively produce the propargyl form over its allenyl counterpart. Distilled this compound with greater than 99% isomeric purity has been successfully prepared, enabling its use in highly regiospecific reactions. d-nb.infonih.gov

The highly selective preparation of this compound can be accomplished through the metal-catalyzed silylation of propargyl halides. researchgate.net This approach typically involves the reaction of a propargyl halide, such as propargyl chloride, with a silicon source in the presence of a metal catalyst. Copper catalysts, particularly copper(I) chloride (CuCl), have proven effective in promoting this transformation. d-nb.inforesearchgate.net

The general reaction involves the insertion of a trichlorosilyl (B107488) group at the terminal position of the propargyl moiety. While protocols using propargyl chloride and CuCl have been shown to produce this compound with exceptional isomeric purity (>99:1) on a small scale (e.g., 2 mmol), scaling up the reaction can present challenges, sometimes resulting in a lower isomeric ratio (e.g., 10:1). d-nb.infonih.gov An alternative method employing propargyl bromide in combination with copper(II) fluoride (B91410) (CuF₂) has been reported to generate this compound more rapidly than the propargyl chloride/CuCl system without compromising selectivity. d-nb.infonih.gov

The selection of the solvent plays a critical role in determining the isomeric selectivity. For instance, the use of N,N-dimethylformamide (DMF) as a solvent has been shown to exclusively afford this compound. researchgate.net In contrast, employing tetrahydrofuran (B95107) (THF) can lead to the formation of mixtures of the two isomers. The reaction temperature also significantly impacts the selectivity. researchgate.net

Below is a data table summarizing the effect of different solvents on the metal-catalyzed silylation of propargyl chloride.

| Solvent | Temperature (°C) | Isomer Ratio (Propargyl : Allenyl) | Yield (%) |

|---|---|---|---|

| THF | 10 | 85 : 15 | 67 |

| THF | 60 | 33 : 67 | 70 |

| DMF | 10 | >98 : <2 | 75 |

Data derived from research on the highly selective preparation of propargyl- and allenyltrichlorosilanes. researchgate.net

As the data indicates, conducting the reaction in DMF at a lower temperature (10 °C) provides the highest selectivity for the desired this compound isomer with a good yield. researchgate.net

Strategies for Isomeric Control during this compound Synthesis and Handling

While this compound is considered configurationally stable under certain conditions, it can undergo isomerization to the thermodynamically more stable allenyltrichlorosilane. d-nb.info This rearrangement is a significant challenge during both synthesis and subsequent handling, particularly during purification by distillation. d-nb.info

A primary factor promoting this isomerization is the presence of amine bases, such as N,N-diisopropylethylamine, which may be used during the synthesis. d-nb.infonih.gov It has been observed that this compound undergoes isomerization to allenyltrichlorosilane in the presence of N,N-diisopropylethylamine, especially in the absence of a solvent after distillation. d-nb.infonih.gov Therefore, a crucial strategy for maintaining isomeric integrity is the careful removal of any amine base from the reaction mixture before performing distillation. d-nb.infonih.gov This procedural step significantly suppresses the unwanted propargyl-allenyl rearrangement, allowing for the isolation of the product with high isomeric purity. d-nb.infonih.gov

Reactivity and Mechanistic Pathways of Propargyltrichlorosilane

Fundamental Reaction Mechanisms Involving Propargyltrichlorosilane

Electrophilic Substitution Reactions (SE2')

This compound is known to undergo bimolecular electrophilic substitution reactions with rearrangement, designated as SE2' reactions. inflibnet.ac.in In this type of reaction, an electrophile attacks the γ-carbon of the propargyl system, leading to a rearranged product. inflibnet.ac.in Unlike some other organometallic reagents that can react through both SE2 and SE2' pathways to give a mixture of products, this compound demonstrates notable regioselectivity. nih.govd-nb.info Under the influence of Lewis base catalysis, it has been observed to react exclusively through the SE2' mechanism. nih.govd-nb.info This configurational stability makes it a valuable reagent for specific synthetic applications where the formation of a single regioisomer is desired. nih.govd-nb.info

The SE2' mechanism involves a concerted process where the bond to the leaving group is broken as the new bond with the electrophile is formed, all occurring in a single transition state. inflibnet.ac.indalalinstitute.com This is in contrast to a stepwise SE1 mechanism which involves a distinct intermediate. slideshare.net The electrophilic nature of the substitution is characterized by an electron-deficient species attacking the electron-rich propargyl system.

Role of Lewis Base Catalysis in this compound Reactivity

Lewis base catalysis plays a pivotal role in modulating the reactivity of this compound. nih.govd-nb.infosioc.ac.cnprinceton.edu A Lewis base, an electron-pair donor, interacts with the silicon atom of this compound, which can expand its coordination sphere to a "hypervalent" state. sioc.ac.cnillinois.edu This interaction increases the electron density on the silicon-containing moiety, thereby activating the C-Si bond and enhancing the nucleophilicity at the γ-carbon of the propargyl system. nih.govd-nb.infosioc.ac.cn

This activation by a Lewis base facilitates the SE2' reaction pathway. nih.govd-nb.info Studies have demonstrated that in the presence of a chiral Lewis base, the addition of this compound to aldehydes proceeds regiospecifically to yield α-allenic alcohols, without the formation of the corresponding homopropargylic alcohols. nih.govd-nb.info This highlights the ability of the Lewis base catalyst to promote the desired reaction pathway without inducing the competing propargyl-allenyl rearrangement of the starting material. nih.govd-nb.info The choice of the Lewis base catalyst can also influence the enantioselectivity of the reaction, offering a method to synthesize chiral molecules. nih.gov

Isomerization Pathways: Propargyl-Allenyl Rearrangement of this compound

Intrinsic Isomerization Thermodynamics and Kinetics

The isomerization of this compound to its allenyl isomer, allenyltrichlorosilane, is a key consideration in its chemistry. nih.govd-nb.info Computational studies using density functional theory (DFT) have shed light on the thermodynamics and kinetics of this process in the absence of a catalyst. d-nb.info The calculations reveal that the uncatalyzed isomerization from this compound to allenyltrichlorosilane faces a significant energy barrier of 43.8 kcal/mol. d-nb.info This high activation energy suggests that the spontaneous isomerization is kinetically unfavorable under normal conditions. d-nb.info

Base-Promoted Isomerization Mechanisms

The presence of a base can dramatically alter the landscape of the propargyl-allenyl isomerization, providing a lower energy pathway for the rearrangement. nih.govd-nb.info

N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic hindered amine base, has been shown to promote the isomerization of this compound to allenyltrichlorosilane. nih.govd-nb.infowikipedia.org This effect is particularly noticeable when distilled this compound is left standing with DIPEA. d-nb.info

Computational investigations have elucidated the mechanism by which DIPEA facilitates this rearrangement. d-nb.info The process begins with the formation of a hydrogen bond between the nitrogen atom of DIPEA and the acetylenic proton of this compound. d-nb.info The bulky isopropyl groups on DIPEA and the chlorine atoms on the silicon prevent a direct interaction between the nitrogen and silicon atoms. d-nb.info

The key step in the catalyzed pathway is the abstraction of the acetylenic proton by the amine group of DIPEA. This leads to the formation of an intermediate, which then undergoes a barrier-less step where the C3 atom of the allenyl moiety abstracts the proton back from the protonated DIPEA to form allenyltrichlorosilane. d-nb.info This base-catalyzed pathway significantly lowers the activation energy compared to the uncatalyzed isomerization, making the process energetically feasible. d-nb.info

| Parameter | Uncatalyzed Isomerization | DIPEA-Promoted Isomerization |

| Activation Energy Barrier | 43.8 kcal/mol d-nb.info | Significantly lower (pathway is energetically feasible) d-nb.info |

| Thermodynamic Stability | Allenyltrichlorosilane is 1.7 kcal/mol more stable. d-nb.info | Allenyltrichlorosilane is 1.7 kcal/mol more stable. d-nb.info |

| Mechanism | High-energy transition state d-nb.info | Hydrogen bonding followed by proton abstraction and re-protonation d-nb.info |

Hydrogen Bonding and C–H Activation in Isomerization Processes

This compound is known to be configurationally stable, however, it can undergo isomerization to the thermodynamically more stable allenyltrichlorosilane. beilstein-journals.orgnih.govresearchgate.net Computational studies have shed light on the mechanistic pathway of this propargyl–allenyl isomerization, particularly when promoted by a base such as N,N-diisopropylethylamine. beilstein-journals.org

The isomerization process is not energetically favorable on its own. beilstein-journals.org However, in the presence of N,N-diisopropylethylamine, the nitrogen atom of the amine can form a hydrogen bond with the acetylenic proton of this compound. beilstein-journals.org This interaction significantly activates the C–H bond. beilstein-journals.org This C–H activation is a critical step, facilitating the rearrangement to the allenic isomer. beilstein-journals.org It is noteworthy that the nitrogen atom of the base could also interact with the electrophilic silicon atom, but the hydrogen bonding interaction with the terminal proton is key to promoting the isomerization. beilstein-journals.org

Nucleophilic Addition Reactions of this compound

The carbon-silicon bond in this compound can be activated by a Lewis base, enabling the propargyl group to act as a nucleophile. beilstein-journals.orgnih.gov This reactivity allows it to participate in nucleophilic addition reactions with electrophiles such as the carbonyl carbon of aldehydes. beilstein-journals.orglibretexts.org This process, which results in the formation of a new carbon-carbon bond, converts the aldehyde's C=O group into an alcohol (-OH) group. libretexts.org A key feature of reactions with this compound is their high regiospecificity. Under Lewis base-catalyzed conditions, it reacts exclusively through an SE2' mechanism. beilstein-journals.orgnih.govresearchgate.net This means the nucleophilic attack occurs at the γ-carbon (the sp-hybridized carbon) of the propargyl system, leading specifically to the formation of α-allenic alcohols rather than the isomeric homopropargylic alcohols. beilstein-journals.orgnih.govd-nb.info

Enantioselective and Regiospecific Allenylation of Aldehydes

A significant application of this compound's nucleophilic character is the enantioselective and regiospecific allenylation of aldehydes. The use of isomerically pure this compound in conjunction with chiral catalysts allows for the direct synthesis of enantioenriched α-allenic alcohols. beilstein-journals.orgnih.govd-nb.info These chiral allenic alcohols are valuable building blocks in organic synthesis due to the versatile reactivity of the allene (B1206475) functional group. beilstein-journals.orgnih.gov The reaction proceeds with high regiospecificity, yielding the allenic adduct exclusively, without contamination from the corresponding homopropargylic alcohol. beilstein-journals.orgnih.govresearchgate.net This underscores the utility of this compound as a precise allenylation reagent. beilstein-journals.orgnih.govd-nb.info

Catalyst Design and Structure-Activity Relationships

The success of the asymmetric allenylation of aldehydes hinges on the design of the chiral catalyst. The catalyst not only accelerates the reaction but also controls the stereochemical outcome, dictating which enantiomer of the α-allenic alcohol is formed preferentially.

Chiral Biisoquinoline N,N'-Dioxide Catalysts

A class of catalysts that has proven effective for this transformation is the chiral biisoquinoline N,N'-dioxides. beilstein-journals.orgnih.govd-nb.info These molecules act as chiral Lewis bases, activating the this compound. Systematic studies of the relationship between the catalyst's structure and the reaction's reactivity and selectivity have been crucial in developing this methodology. beilstein-journals.orgnih.govd-nb.info This new class of axial-chiral catalysts has been shown to activate trichlorosilane (B8805176) derivatives effectively, making them suitable for promoting reactions such as the addition to aldehydes. beilstein-journals.orgmdpi.com The modular synthesis of these catalysts allows for fine-tuning of their steric and electronic properties, which in turn influences the reactivity and enantioselectivity of the allenylation reaction. mdpi.com

Comparison with Analogous Allylation Reaction Stereoselectivity and Asymmetric Induction Mechanisms

An intriguing discovery was made when comparing the this compound allenylation to the more extensively studied analogous allylation reaction using allyltrichlorosilane. The relationship observed between the catalyst structure and the resulting enantioselectivity in the allenylation reaction was found to be the exact opposite of that in the allylation reaction. beilstein-journals.orgnih.govd-nb.info

This inverse relationship suggests that the mechanisms of asymmetric induction for the two transformations could be fundamentally different. beilstein-journals.orgnih.gov While it is common for a narrower chiral pocket in a catalyst to lead to higher enantioselectivity in chlorosilane-mediated reactions, the opposing trends in allenylation and allylation indicate a more complex interaction between the substrate, catalyst, and reagent. d-nb.info This finding highlights that principles derived from the well-known allylation reaction cannot be directly extrapolated to this allenylation system and opens new avenues for research into the transition-state structures governing these reactions. beilstein-journals.orgnih.gov

Scope and Substrate Generality in Aldehyde Allenylation

The asymmetric allenylation of aldehydes using this compound and chiral biisoquinoline N,N'-dioxide catalysts has been successfully applied to a range of aldehydes. The method demonstrates considerable scope, accommodating various aromatic aldehydes.

The reaction provides α-allenic alcohols in yields ranging from moderate to excellent (22–99%) and with enantiomeric ratios from 61:39 to 92:8. beilstein-journals.orgnih.govd-nb.info The table below summarizes the results for the allenylation of different substituted benzaldehydes.

Data sourced from a study on the regiospecific addition of this compound to aldehydes. beilstein-journals.org

Allenylation of N-Acylhydrazones with this compound

The reaction of this compound with N-acylhydrazones serves as a significant method for the synthesis of allenic hydrazides. This transformation is notable for its high regioselectivity, proceeding smoothly under metal-free conditions.

The asymmetric allenylation of N-acylhydrazones using this compound can be effectively catalyzed by helical chiral 2,2′-bipyridine N-monoxides. thieme-connect.com For instance, the use of an (M)-helicene-derived 2,2′-bipyridine N-monoxide has been shown to catalyze this reaction with outstanding regioselectivity and enantioselectivity ranging from moderate to good. thieme-connect.com This marked the first instance of a catalytic asymmetric allenylation applied to acylhydrazones. thieme-connect.com The development of new helical chiral 2,2′-bipyridine N-monoxide catalysts has led to a highly enantioselective synthesis of homopropargylic alcohols, and this methodology has been successfully extended to the enantio- and regioselective propargylation of N-acylhydrazones. nih.govcapes.gov.br

The catalyst's structure plays a crucial role in determining the enantioselectivity of the reaction. It has been observed that as the chiral pocket of the catalyst becomes narrower, the enantioselectivity unexpectedly decreases, while the reactivity remains largely unaffected. nih.gov This counterintuitive finding highlights the complex nature of the catalyst-substrate interactions that govern the stereochemical outcome.

A key feature of the reaction between this compound and N-acylhydrazones is its high regioselectivity, leading specifically to the formation of allenic hydrazides. researchgate.net This is in contrast to the potential formation of homopropargylic hydrazides, which are generally not observed in these reactions. nih.govresearchgate.net The inherent stability of the this compound structure under Lewis base-catalyzed conditions prevents its isomerization to allenyltrichlorosilane. d-nb.info This stability ensures that the reaction proceeds exclusively through an SE2' mechanism, resulting in the observed high regioselectivity for the allenic product. d-nb.info

The choice of solvent and additives can influence the reaction's efficiency, but the regioselectivity remains consistently high. For example, the reaction proceeds smoothly in N,N-dimethylformamide (DMF) without the need for a metal catalyst. researchgate.net

Metal-Free Carbon-Carbon Bond Formation in Aprotic Solvents

The formation of carbon-carbon bonds using this compound can be achieved under metal-free conditions, representing a greener and more sustainable approach in organic synthesis. researchgate.netpreprints.org These reactions are particularly effective in aprotic solvents.

N,N-Dimethylformamide (DMF) plays a crucial role as a neutral Lewis base activator in the reaction of this compound with N-acylhydrazones. researchgate.net The activation occurs through the coordination of the DMF molecule to the Lewis acidic silicon atom of the trichlorosilyl (B107488) nucleophile. researchgate.net This coordination enhances the nucleophilicity of the propargyl group, facilitating the subsequent carbon-carbon bond formation. researchgate.net The reaction proceeds smoothly in DMF, obviating the need for any metal catalysis. researchgate.net

A proposed mechanism involves the formation of a cyclic transition state. researchgate.net The DMF-activated allenylsilane, bound to the oxygen of the N-acylhydrazone, undergoes an intramolecular nucleophilic addition to the carbon-nitrogen double bond to yield the final product. researchgate.net

The addition of a hindered organic base, such as N,N-diisopropylethylamine (Hunig's base), has been shown to be beneficial for the chemical yields of the allenylation of N-acylhydrazones with this compound. researchgate.net While DMF acts as the primary neutral Lewis base activator, the presence of Hunig's base can further enhance the reaction's efficiency. researchgate.net

It is important to note that Hunig's base itself does not act as a Lewis base activator for the this compound in the same manner as DMF. researchgate.net When the reaction is attempted with Hunig's base as the solvent in the absence of DMF, it does not proceed to any significant extent. researchgate.net This suggests that the role of Hunig's base is not to activate the nucleophile directly but likely to neutralize any acidic species present in the reaction medium or to improve the solubility of reaction intermediates. researchgate.net

Computational studies have indicated that while the uncatalyzed isomerization of this compound to allenyltrichlorosilane has a high energy barrier, the presence of a base like N,N-diisopropylethylamine can facilitate this process. nih.govd-nb.info The base can abstract a proton from the propargyl group, leading to the formation of the more stable allenyltrichlorosilane. nih.govd-nb.info This isomerization is nearly thermoneutral and proceeds through stabilized transition states and intermediates. d-nb.info

Chirality Transfer in this compound Additions

The transfer of chiral information from a catalyst or a chiral auxiliary to the product is a fundamental aspect of asymmetric synthesis. nih.gov In the context of this compound additions, the use of chiral catalysts allows for the generation of enantioenriched products. nih.gov This process relies on the formation of highly ordered transition states where non-covalent interactions between the chiral catalyst and the reacting molecules favor one stereochemical pathway over the other. nih.gov

The stereochemical outcome of these reactions is highly dependent on the structure of the chiral catalyst. organic-chemistry.org For instance, in the allylation of aldehydes using a chiral bipyridine monoxide catalyst (PINDOX), the axial chirality of the catalyst is the primary factor controlling the enantioselectivity. organic-chemistry.org The specific geometry of the catalyst's chiral pocket dictates how the substrate binds and, consequently, the facial selectivity of the nucleophilic attack. nih.gov

Computational and Theoretical Investigations of Propargyltrichlorosilane Chemistry

Density Functional Theory (DFT) Studies on Propargyltrichlorosilane

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of this compound, offering a balance between accuracy and computational cost. These studies have been pivotal in understanding the fundamental aspects of its chemical behavior.

Mechanistic Elucidation of Propargyl-Allenyl Isomerization

One of the key aspects of this compound chemistry is its potential to isomerize into the thermodynamically more stable allenyltrichlorosilane. This rearrangement is critical as it dictates the regiochemical outcome of subsequent reactions, leading to either α-allenic or homopropargylic products.

Analysis of Transition State Structures and Reaction Intermediates

The power of DFT calculations lies in their ability to map out the entire potential energy surface of a reaction, identifying and characterizing the structures of fleeting transition states and reaction intermediates. For the base-promoted isomerization of this compound, computational studies have detailed a stepwise mechanism. d-nb.info

The process is initiated by the abstraction of a proton from the propargyl group by the amine base, forming an unstable intermediate (IN1). d-nb.info This intermediate rapidly rearranges to a more stable species (IN2), a transformation driven by the redistribution of negative charge within the molecule. d-nb.info Finally, in a barrier-less step, the allenic carbon abstracts a proton from the protonated base to yield the final allenyltrichlorosilane product. d-nb.info The identification of these intermediates and the transition states connecting them provides a granular, step-by-step picture of the isomerization, which would be exceedingly difficult to obtain through experimental means alone. These computational findings underscore the importance of isomerically pure this compound for achieving high regiospecificity in reactions, as certain chiral Lewis base catalysts can activate the C-Si bond without inducing this isomerization. beilstein-journals.orgd-nb.info

Charge Distribution Analysis (e.g., Mulliken Charges)

Understanding the electronic structure of this compound and its intermediates is key to explaining their reactivity. Charge distribution analysis, such as the Mulliken population analysis, assigns partial charges to each atom in a molecule, revealing sites susceptible to nucleophilic or electrophilic attack.

DFT calculations have been employed to quantify the charge distribution during the isomerization of this compound. d-nb.info For instance, the transformation from the initial unstable intermediate (IN1) to the more stable intermediate (IN2) is accompanied by a significant shift in electron density. d-nb.info This charge redistribution facilitates the subsequent proton abstraction that completes the isomerization to allenyltrichlorosilane. d-nb.info

The table below presents calculated Mulliken charges for key carbon atoms in an intermediate of the base-promoted isomerization, illustrating the charge redistribution that occurs.

| Intermediate Species | Mulliken Charge on C1 (e) | Mulliken Charge on C3 (e) |

|---|---|---|

| IN1 | -0.77 | -0.43 |

| IN2 | -0.66 | -0.55 |

Table 1: Calculated Mulliken charges on carbon atoms C1 and C3 in intermediates during the N,N-diisopropylethylamine-promoted isomerization of this compound, as determined by DFT calculations. d-nb.info This data highlights the electron density shift that facilitates the reaction.

Computational Approaches to Stereoselectivity Prediction in this compound Reactions

A significant challenge in modern organic synthesis is the control of stereochemistry. Computational methods are increasingly used to predict and rationalize the enantioselectivity of asymmetric reactions. In the context of this compound, these approaches have been applied to its addition to aldehydes, a key method for synthesizing chiral α-allenic alcohols.

By modeling the transition state structures of the catalyst-substrate-aldehyde complex, chemists can understand the origins of stereocontrol. For the asymmetric addition of this compound to aldehydes catalyzed by chiral Lewis bases like biisoquinoline N,N'-dioxides, computational studies have been instrumental. beilstein-journals.orgresearchgate.net These calculations can confirm the key stereodetermining transition state structures, explaining why a particular enantiomer of the product is formed preferentially. researchgate.net This predictive power accelerates the discovery and optimization of new asymmetric catalysts, moving beyond traditional trial-and-error screening. researchgate.net

Insights into Catalyst-Substrate Interactions and Activation Modes

Computational studies provide a molecular-level view of how a catalyst interacts with this compound to activate it for reaction. DFT calculations have shown that chiral Lewis base catalysts can activate the carbon-silicon bond of this compound without triggering the unwanted propargyl-allenyl rearrangement. d-nb.info This selective activation is crucial for achieving high regiospecificity.

Furthermore, computational analysis can reveal subtle details about the catalyst's mode of action. For example, in the asymmetric addition to aldehydes, the observed catalyst structure-enantioselectivity relationship was found to be the opposite of that in analogous allylation reactions. beilstein-journals.org This suggests a distinct interaction geometry between the catalyst, this compound, and the aldehyde. Theoretical models can elucidate these geometries and the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that govern the catalyst's behavior and its ability to control the reaction's outcome.

Broader Implications for Reaction Pathway Exploration Using Computational Methods

The computational investigation of this compound chemistry is emblematic of a broader shift in chemical research. Algorithmic approaches are now being developed for the automated exploration of complex chemical reaction networks, allowing for the systematic identification of relevant intermediates and elementary reaction steps. arxiv.org

By applying DFT and other computational methods, researchers can map out multiple competing reaction pathways for a given set of reactants. For instance, in related propargyl systems, calculations have been used to evaluate various possible channels, such as rearrangements and hydration reactions, to understand and predict the final product distribution (chemoselectivity). frontiersin.org This capability allows for a more comprehensive understanding of a chemical system, moving beyond the single, most-expected reaction pathway. Such explorations can uncover novel reactivity and provide a rational basis for designing reaction conditions that favor a desired outcome, accelerating the pace of discovery in synthetic chemistry.

Synthetic Utility and Advanced Applications of Propargyltrichlorosilane Derivatives

Building Blocks for Complex Molecular Architectures

The dual reactivity of propargyltrichlorosilane makes it an important precursor for synthesizing intricate molecular structures, including key intermediates for natural product synthesis and other biologically active compounds.

While direct synthesis of α-allenic alcohols from this compound is a nuanced process, the compound is a key player in creating closely related allenic structures. Research has demonstrated the highly selective preparation of various allenic hydrazides through the regiospecific allenylation of N-acylhydrazones. researchgate.net These reactions utilize this compound, which exists in equilibrium with its isomeric form, allenyltrichlorosilane. The addition to N-acylhydrazones proceeds smoothly in N,N-dimethylformamide (DMF), which acts as a neutral Lewis base to activate the nucleophile, obviating the need for metal catalysis. researchgate.net The resulting allenic hydrazides are valuable intermediates that can be further transformed into more complex molecules, including enantioenriched α-allenic alcohols, through subsequent synthetic steps. The development of synthetic methods for allenes is significant as these structural units are key skeletons in many natural products and biologically active molecules. rsc.org

Homopropargylic alcohols are crucial intermediates in organic synthesis, providing a chemical handle for further transformations. researchgate.net this compound offers a pathway to these structures, primarily through the synthesis of homopropargylic hydrazides. researchgate.net In a process analogous to the allenylation described above, the propargylation of N-acylhydrazones with in situ prepared this compound yields homopropargylic hydrazides. researchgate.net This reaction is highly regioselective and proceeds under neutral conditions activated by a Lewis base. researchgate.net For example, α,β-unsaturated and α-hydrazono ester substrates have been shown to be particularly effective, yielding the corresponding homopropargylic hydrazides in good yields. researchgate.net These hydrazides can then serve as precursors to homopropargylic alcohols. The synthesis of homopropargylic alcohols is of great interest, with various methods being developed using reagents like propargyl bromide in metal-mediated reactions. researchgate.net

A significant application of this compound is the highly selective synthesis of allenic and homopropargylic hydrazides. researchgate.net This is achieved through the regiospecific addition of this compound and its isomer, allenyltrichlorosilane, to different types of N-acylhydrazones. researchgate.net The reactions are typically mediated by a neutral Lewis base like DMF and can be enhanced by the addition of Hünig's base, leading to better chemical yields. researchgate.net The process is notable for not requiring any metal catalysis. researchgate.net The selectivity of the reaction (i.e., whether the allenic or homopropargylic hydrazide is formed) can be controlled, providing a versatile tool for chemists to generate specific structural motifs. researchgate.net

Table 1: Selected Examples of DMF-Mediated Allenylation and Propargylation of N-Acylhydrazones Data sourced from scientific literature. researchgate.net

| Entry | Substrate (N-Acylhydrazone) | Product Type | Yield (%) |

| 1 | 4f (α,β-unsaturated) | Homopropargylic Hydrazide (6f) | 70 |

| 2 | 4g (α,β-unsaturated) | Homopropargylic Hydrazide (6g) | 72 |

| 3 | 4j (α-hydrazono ester) | Homopropargylic Hydrazide (6j) | 76 |

| 4 | 4a (Aromatic) | Allenic Hydrazide (5a) | 88 |

| 5 | 4b (Aromatic) | Allenic Hydrazide (5b) | 85 |

| 6 | 4c (Aliphatic) | Allenic Hydrazide (5c) | 80 |

Contributions to Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis, alongside metal complexes and enzymes. researchgate.net This field is central to asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement. nih.govyoutube.com

The reactions involving this compound contribute to this field, particularly through Lewis base catalysis. The synthesis of allenic and homopropargylic hydrazides using this compound is achieved through "neutral Lewis base activation." researchgate.net In this system, a Lewis base such as DMF activates the silicon atom in this compound, enhancing its reactivity without the need for a metal catalyst. researchgate.net This aligns with the principles of organocatalysis, which seeks to replace potentially toxic or expensive metal-based catalysts. researchgate.net

Furthermore, the development of proline-derived organocatalysts has been shown to be highly effective in various asymmetric reactions, including aldol (B89426) and Mannich reactions. organic-chemistry.orgrsc.org While not directly a proline derivative, the strategies used with this compound—employing simple organic molecules to control reactivity and selectivity—are part of the broader movement in asymmetric synthesis to construct complex molecular architectures in an enantioselective manner. nih.gov

Potential Role in Click Chemistry Frameworks (as an Alkyne Precursor)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, with the most prominent example being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frnih.gov This reaction forms a stable triazole linkage between a molecule containing an azide (B81097) and one containing a terminal alkyne. iris-biotech.de

This compound is an ideal precursor for introducing the requisite alkyne functionality into a molecule or onto a surface. The propargyl group is, by definition, an alkyne-containing moiety. By reacting a substrate with this compound, one can install a terminal alkyne. This newly functionalized molecule is now primed for participation in click chemistry. researchgate.netclockss.org For example, a molecule functionalized with a propargyl group derived from this compound can be "clicked" onto another molecule bearing an azide group, enabling the modular construction of complex conjugates, such as those used in labeling biomolecules or creating new polymers. interchim.friris-biotech.de The reliability and orthogonality of the click reaction make it a powerful tool in chemical biology and materials science. nih.gov

Future Directions in Advanced Materials Science via this compound Functionalization

The bifunctional nature of this compound opens up exciting possibilities in the field of advanced materials science. The trichlorosilyl (B107488) group is well-known for its ability to react with hydroxyl-bearing surfaces, such as silica, glass, and metal oxides, to form stable, covalent siloxane bonds. This allows for the robust surface modification of a wide range of materials.

A promising future direction involves using this compound to create alkyne-functionalized surfaces. By treating a silica-based material (like a silicon wafer or nanoparticle) with this compound, its surface becomes densely coated with propargyl groups, effectively creating a platform decorated with terminal alkynes.

This "alkyne-activated" surface can then be used as a scaffold for further modification using the highly efficient click chemistry framework. A vast array of azide-containing molecules—including polymers, fluorescent dyes, bioactive peptides, or DNA—could be covalently and site-specifically attached to the surface. This approach could lead to the development of:

Advanced Biosensors: Where specific capture biomolecules are clicked onto a surface to detect target analytes.

Biocompatible Coatings: By attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG) to medical implants.

Heterogeneous Catalysts: Where catalytic species are immobilized on a solid support for easy recovery and reuse.

Customized Chromatographic Materials: For highly specific separation applications.

This strategy combines the strength of silane (B1218182) coupling chemistry with the versatility and efficiency of click chemistry, providing a powerful platform for engineering the next generation of advanced functional materials.

Q & A

Q. What are the standard synthesis and purification methods for Propargyltrichlorosilane in laboratory settings?

this compound is synthesized via controlled distillation under inert conditions (e.g., nitrogen or argon) to achieve >99% isomeric purity. Key steps include slow addition of precursors to avoid exothermic side reactions, followed by fractional distillation at reduced pressure. Purity is verified using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols are essential when handling this compound due to its reactivity and potential hazards?

Handling requires strict adherence to OSHA hazard communication standards:

- Use fume hoods and personal protective equipment (gloves, goggles, lab coats).

- Avoid exposure to moisture to prevent hydrolysis, which releases HCl.

- Store in sealed, moisture-free containers under inert gas. Emergency protocols include immediate rinsing of exposed skin/eyes with water for 15+ minutes and medical consultation for inhalation or ingestion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structure?

- NMR (¹H, ¹³C, and ²⁹Si): Identifies structural isomerism and confirms trichlorosilyl group integrity.

- GC-MS: Quantifies purity and detects volatile byproducts.

- FT-IR: Validates Si-Cl bond presence (~450–550 cm⁻¹). Reference data from NIST Chemistry WebBook (e.g., spectral libraries) ensures accuracy .

Advanced Research Questions

Q. How does the enantioselectivity of this compound's addition to aldehydes compare between different chiral catalysts, and what structural factors influence this selectivity?

Enantioselectivity depends on catalyst design. For example, biisoquinoline N,N’-dioxide catalysts yield α-allenic alcohols with 61:39–92:8 enantiomeric ratios. Steric and electronic effects at the catalyst’s chiral centers dictate regioselectivity. Computational studies reveal that π-π stacking and hydrogen-bonding interactions between the catalyst and substrate are critical .

Q. What computational methods are employed to study the propargyl-allenyl isomerization mechanism of this compound, and how do they align with experimental data?

Density functional theory (DFT) calculations map energy barriers and transition states for isomerization. Key findings:

- Isomerization proceeds via a trigonal bipyramidal intermediate.

- Solvent effects (e.g., dichloromethane) lower activation energy by stabilizing charged intermediates. Experimental kinetic data (e.g., Arrhenius plots) validate computational predictions .

Q. What experimental strategies can resolve contradictions in reported enantiomeric ratios for this compound-mediated reactions across different studies?

- Systematic variable testing: Isolate factors like solvent polarity, temperature, and catalyst loading.

- Cross-validation: Compare results using multiple analytical methods (e.g., chiral HPLC vs. optical rotation).

- Meta-analysis: Apply PRISMA guidelines to aggregate data from peer-reviewed studies, assess bias, and identify consensus trends .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.